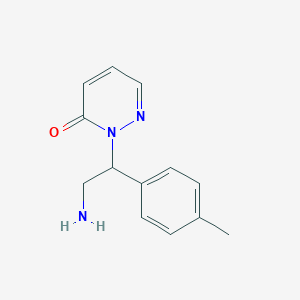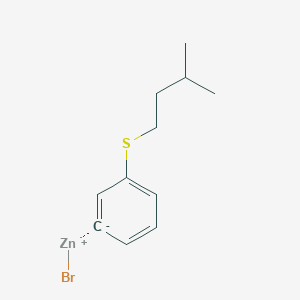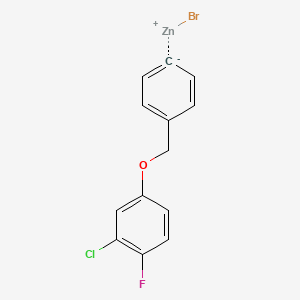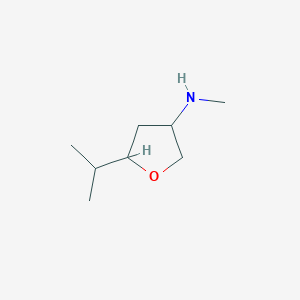
2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the solvent-free Knoevenagel condensation followed by a Michael addition cascade. This reaction involves aromatic aldehydes, malononitrile, and dimedone or 1,3-cyclohexanedione . The reaction proceeds efficiently at room temperature using ball milling, which is an environmentally friendly and cost-effective method .
Industrial Production Methods: Industrial production of this compound can be scaled up using the same ball milling method due to its simplicity and high yield. The process involves mixing stoichiometric amounts of the reagents in the presence of a catalyst such as sodium carbonate (Na2CO3) and milling them at room temperature . This method is advantageous as it eliminates the need for organic solvents and reduces waste production.
Chemical Reactions Analysis
Types of Reactions: 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of chromone derivatives.
Reduction: Formation of 2-amino-7-hydroxy-4-(3-aminophenyl)-4H-chromene-3-carbonitrile.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its antitumor activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-amino-4-aryl-3-cyano-4H-chromenes
- 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives
Comparison: 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile is unique due to the presence of both amino and nitro groups, which impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H11N3O4 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H11N3O4/c17-8-13-15(9-2-1-3-10(6-9)19(21)22)12-5-4-11(20)7-14(12)23-16(13)18/h1-7,15,20H,18H2 |
InChI Key |
UEOKKNWUTCMBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14879539.png)
![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)


![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)

![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)


